4-acetyl-2-methoxyphenyl 2-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

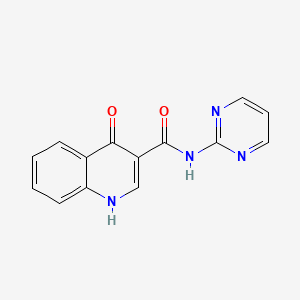

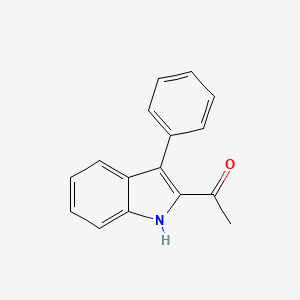

4-acetyl-2-methoxyphenyl 2-bromobenzoate is a compound that could be synthesized through various chemical reactions involving acetylation, bromination, and esterification processes. The compound features a bromobenzoate group attached to a methoxyphenyl ring with an acetyl substituent, indicating a complex structure with potential for diverse chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including bromination, nitration, and acetylation. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with similar functional groups, was achieved from 4-bromo-2-fluorotoluene by bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analyses of compounds with similar structural frameworks, such as N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea, reveal intricate details about their spatial arrangement, demonstrating how substituents like the 4-methoxybenzoyl and 2-bromophenyl groups orient themselves around the core structure (M. Yusof & B. Yamin, 2004).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve various substitution reactions, including electrophilic substitution, which can lead to the formation of diverse products depending on the nature of the substituents and reaction conditions (K. Clarke, R. M. Scrowston, & T. M. Sutton, 1973). These reactions are crucial for modifying the molecular structure to enhance or reduce certain properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reaction Mechanisms

Research has explored the reactions of benzo[b]thiophen derivatives, highlighting substitution reactions critical in organic synthesis, which may be relevant to derivatives of "4-acetyl-2-methoxyphenyl 2-bromobenzoate" for creating various pharmaceutical and material science compounds. Clarke, Scrowston, and Sutton (1973) investigated the bromination, nitration, and other reactions of 4-methoxy-benzo[b]thiophen, which could provide insights into the reactivity and potential chemical modifications of similar compounds (Clarke, Scrowston, & Sutton, 1973).

Photophysical Properties and Applications

Khan et al. (2017) studied the synthesis, characterization, and antibacterial activity of heterocyclic compounds derived from chalcone, demonstrating the potential of bromophenol derivatives in developing new materials with specific photophysical properties and biological activities. These insights can be useful in understanding how "4-acetyl-2-methoxyphenyl 2-bromobenzoate" might be applied in creating compounds with similar functionalities (Khan, 2017).

Antioxidant and Biological Activities

Li, Xiao-Ming Li, Gloer, and Wang (2012) isolated nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which exhibited potent scavenging activity against DPPH radicals. This research indicates the potential of bromophenol derivatives, related to "4-acetyl-2-methoxyphenyl 2-bromobenzoate," in developing natural antioxidants for food or pharmaceutical applications (Li, Xiao-Ming Li, Gloer, & Wang, 2012).

Environmental and Analytical Chemistry

Negreira, Rodríguez, Ramil, Rubí, and Cela (2009) discussed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, which could be relevant for studying the environmental impact and analytical detection of "4-acetyl-2-methoxyphenyl 2-bromobenzoate" and its derivatives in aquatic ecosystems (Negreira et al., 2009).

Eigenschaften

IUPAC Name |

(4-acetyl-2-methoxyphenyl) 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-10(18)11-7-8-14(15(9-11)20-2)21-16(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHWLXVLGUUIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)

![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)

![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)

![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)

![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)